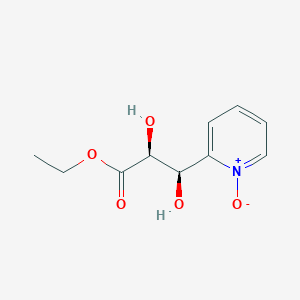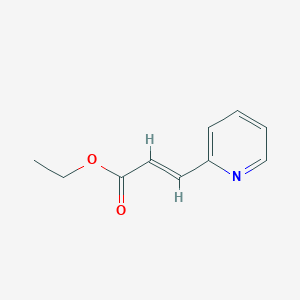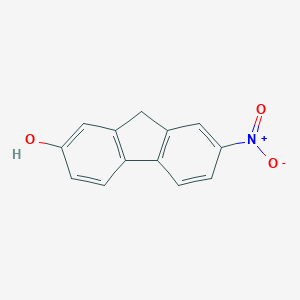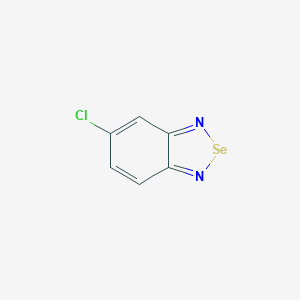
アレビアジン臭化水素酸塩
概要
説明
Arecaidine hydrobromide is a pyridine alkaloid derived from the hydrolysis of arecoline, which is found in the areca nut (Areca catechu). This compound is known for its potent inhibitory effects on the uptake of gamma-aminobutyric acid (GABA), making it a significant subject of study in neuroscience and pharmacology .
科学的研究の応用
Arecaidine hydrobromide has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on GABA uptake and its potential role in modulating neurotransmitter activity.
Medicine: Investigated for its potential therapeutic applications in neurological disorders due to its inhibitory effects on GABA uptake.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development
作用機序
Target of Action
Arecaidine hydrobromide, a derivative of arecoline, primarily targets the muscarinic and nicotinic acetylcholine receptors . These receptors play a crucial role in the nervous system, mediating various physiological responses such as muscle contraction, heart rate, and cognitive functions .
Mode of Action
Arecaidine hydrobromide acts as an agonist at both muscarinic and nicotinic acetylcholine receptors . This means it binds to these receptors and activates them, mimicking the action of acetylcholine, a neurotransmitter. Furthermore, arecaidine has been shown to be a potent inhibitor for the uptake of the central inhibitory transmitter, gamma-aminobutyric acid (GABA) .
Biochemical Pathways
It is known that the activation of acetylcholine receptors can influence various downstream effects, including the modulation ofneuronal excitability , synaptic plasticity , and the release of other neurotransmitters . The inhibition of GABA uptake can lead to an increase in GABAergic activity, which generally results in a decrease in neuronal excitability .
Pharmacokinetics
Arecoline, from which arecaidine is derived, is rapidly metabolized to arecaidine mainly in the liver, but also in the kidney . The volume of distribution and clearance of arecoline have been reported, suggesting its potential to reach various tissues in the body . .
Result of Action
The activation of acetylcholine receptors by arecaidine hydrobromide can lead to various physiological effects, depending on the specific receptor subtype and its location. For instance, it can cause muscle contraction, changes in heart rate, or modulation of cognitive functions . The inhibition of GABA uptake can result in decreased neuronal excitability, potentially influencing mood and anxiety levels .
Action Environment
The action of arecaidine hydrobromide can be influenced by various environmental factors. For example, the presence of other substances, such as those found in betel quid (a mixture often containing areca nut), can potentially affect the absorption and metabolism of arecaidine . Furthermore, genetic factors, such as variations in the genes encoding for its target receptors or metabolic enzymes, can also influence its action, efficacy, and stability .
生化学分析
Biochemical Properties
Arecaidine hydrobromide interacts with several enzymes and proteins. It is a potent inhibitor of GABA uptake, affecting the function of GABA receptors . It also interacts with the H±coupled amino acid transporter 1 (PAT1, SLC36A1), inhibiting the uptake of L-proline .
Cellular Effects
Arecaidine hydrobromide has various effects on cells. It influences cell function by modulating GABA receptor activity and L-proline uptake . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of arecaidine hydrobromide involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. It acts as a competitive inhibitor of L-proline uptake by binding to the PAT1 transporter . It also inhibits GABA uptake, affecting the function of GABA receptors .
Dosage Effects in Animal Models
The effects of arecaidine hydrobromide can vary with different dosages in animal models
Metabolic Pathways
Arecaidine hydrobromide is involved in several metabolic pathways. It interacts with enzymes such as the H±coupled amino acid transporter 1 (PAT1, SLC36A1)
準備方法
Synthetic Routes and Reaction Conditions: Arecaidine hydrobromide can be synthesized through the hydrolysis of arecoline. The process involves the reaction of arecoline with hydrobromic acid, resulting in the formation of arecaidine hydrobromide. The reaction typically requires controlled conditions to ensure the complete conversion of arecoline to arecaidine hydrobromide .
Industrial Production Methods: Industrial production of arecaidine hydrobromide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity arecoline and hydrobromic acid, with stringent control over reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: Arecaidine hydrobromide undergoes several types of chemical reactions, including:
Oxidation: Arecaidine can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert arecaidine to its reduced forms.
Substitution: Arecaidine can undergo substitution reactions, particularly with halogens and other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of arecaidine.
Reduction: Reduced forms of arecaidine.
Substitution: Halogenated arecaidine derivatives.
類似化合物との比較
Arecoline: The parent compound from which arecaidine is derived. Arecoline has similar inhibitory effects on GABA uptake but is more toxic.
Guvacine: Another alkaloid found in areca nut with similar inhibitory effects on GABA uptake.
Guvacoline: Similar in structure and function to arecoline and arecaidine
Uniqueness: Arecaidine hydrobromide is unique due to its specific inhibitory effects on GABA uptake and its relatively lower toxicity compared to arecoline. This makes it a valuable compound for research and potential therapeutic applications .
特性
IUPAC Name |
1-methyl-3,6-dihydro-2H-pyridine-5-carboxylic acid;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.BrH/c1-8-4-2-3-6(5-8)7(9)10;/h3H,2,4-5H2,1H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFFCPUUBJMUSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC=C(C1)C(=O)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70208874 | |
| Record name | Arecaidine hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70208874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6013-57-6 | |
| Record name | Arecaidine hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006013576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arecaidine hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70208874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ARECAIDINE HYDROBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19780T71TJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





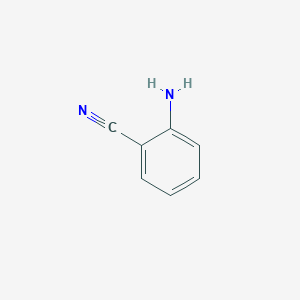
![7-aminobenzo[d]oxazol-2(3H)-one](/img/structure/B23961.png)

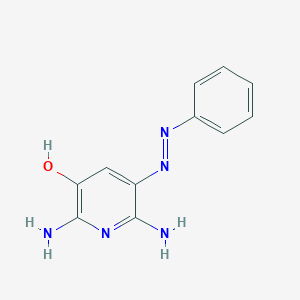

![Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxrpropanoate](/img/structure/B23971.png)
